4-CHLORO-N'~5~-[(E)-1-(2-CHLORO-8-METHYL-3-QUINOLYL)METHYLIDENE]-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
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Overview
Description
4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is known for its unique chemical structure, which combines a quinoline moiety with a pyrazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation of 2-chloro-8-methyl-3-quinolinecarbaldehyde with 1-methyl-1H-pyrazole-5-carbohydrazide in the presence of a suitable catalyst such as piperidine or pyridine . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of amino or thio-substituted quinoline derivatives.
Scientific Research Applications
4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The pyrazole ring may also contribute to the compound’s biological activity by interacting with various cellular proteins .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N’-[(2-chloro-3-quinolinyl)methylene]benzohydrazide
- 4-chloro-N’-[(2-chloro-7-methyl-3-quinolinyl)methylene]benzohydrazide
- 4-chloro-N’-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]benzohydrazide
Uniqueness
4-chloro-N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to the presence of both a quinoline and a pyrazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H13Cl2N5O |
---|---|
Molecular Weight |
362.2g/mol |
IUPAC Name |
4-chloro-N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H13Cl2N5O/c1-9-4-3-5-10-6-11(15(18)21-13(9)10)7-19-22-16(24)14-12(17)8-20-23(14)2/h3-8H,1-2H3,(H,22,24)/b19-7+ |
InChI Key |
BYPODRHKCNBZCI-FBCYGCLPSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=C(C=NN3C)Cl |
SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=C(C=NN3C)Cl |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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